N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-5-3-19(22)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFVSGEMKFYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves several steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring or the benzamide moiety can be modified.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Therapy :
- N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide has been identified as an inhibitor of PARP1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP1 can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, making this compound a candidate for combination therapies in oncology.
- Neurological Disorders :
-
Anti-inflammatory Responses :
- Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects. This could be particularly useful in developing treatments for chronic inflammatory diseases.
Pharmacological Research
This compound serves as a valuable tool in pharmacological research:
- Receptor Interaction Studies : Research has utilized this compound to explore its binding affinity and activity at various receptor sites, contributing to the understanding of receptor pharmacodynamics .
- Drug Development : Its unique functional groups make it an attractive candidate for further modifications to enhance potency and selectivity against specific targets in drug discovery programs .
Case Study 1: PARP Inhibition in Cancer Models
Research conducted on similar benzamide derivatives demonstrated significant antitumor effects when combined with standard chemotherapy agents. In vivo studies showed that compounds targeting PARP pathways led to improved survival rates in murine models of breast cancer .
Case Study 2: Neuropharmacological Effects
A study investigating the effects of piperazine derivatives on serotonin receptors indicated that modifications similar to those found in this compound resulted in enhanced receptor activation and subsequent behavioral changes in animal models of depression .
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. In the context of serotonin receptor antagonism, the compound may bind to serotonin receptors, blocking their activity and leading to physiological effects such as hypotension.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Substituents
Compounds in share a piperazine backbone but differ in substituents:
Key Differences :
- Sulfamoyl groups in 6d–6l enhance hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration relative to the dimethylbenzamide group .
Benzamide-Containing Compounds
lists agrochemical benzamides, such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which share a benzamide backbone but differ in substitution patterns:
Key Differences :
- Trifluoromethyl groups in agrochemicals enhance resistance to enzymatic degradation, whereas the target compound’s 4-fluorophenyl group prioritizes metabolic stability .
Fluorinated Sulfonamide Derivatives
describes a fluorinated chromen-pyrazolo-pyrimidine sulfonamide (Example 53) with structural parallels to the target compound:
Key Differences :
- Example 53’s fused heterocyclic system likely confers higher molecular weight (~589 g/mol) and complexity compared to the target compound’s simpler piperazine-benzamide scaffold.
- The chromen-4-one moiety in Example 53 may enable π-π stacking, whereas the target compound’s dimethylbenzamide relies on hydrophobic interactions .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is less labor-intensive than Example 53 (), which requires Suzuki coupling and yields only 28% .
- Physicochemical Properties :
- Pharmacological Potential: The piperazine core suggests affinity for serotonin or dopamine receptors, distinguishing it from agrochemical benzamides () .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide, also known as 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, is a synthetic compound belonging to the benzamide class. Its structural complexity and specific functional groups suggest significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- A fluoro group at the para position of the benzamide moiety.
- A sulfonyl group linked to a piperazine ring.
- An ethyl linker connecting these moieties.
These structural components contribute to its pharmacological properties, enhancing solubility and binding affinity toward biological targets.
Research indicates that this compound interacts with various biological receptors and enzymes. Its mechanism of action primarily involves:
- Inhibition of specific enzymes : The compound exhibits inhibitory effects on targets such as dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation and survival .
- Binding affinity : The presence of the piperazine ring significantly enhances its binding affinity to target proteins, facilitating its role as a potential therapeutic agent.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Enzyme Inhibition : The compound has been tested against various enzymes, showing promising inhibitory effects. For instance, it demonstrated competitive inhibition on tyrosinase with IC50 values in low micromolar concentrations .
- Cell Proliferation Assays : In cellular assays, the compound exhibited selective cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cells .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of target enzymes, indicating a favorable interaction profile for drug design .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands against structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide) | Lacks sulfonyl group | Different pharmacological profile |
| 4-fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide) | Contains methoxynaphthalene group | Variability in receptor interaction |
| 4-fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide) | Chlorine substitution instead of fluorine | Potentially altered biological activity |
This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.
Case Study 1: Cancer Therapeutics
In a study evaluating the efficacy of various benzamide derivatives, this compound was highlighted for its ability to inhibit tumor growth in xenograft models. The research found that treatment with this compound led to a significant reduction in tumor size compared to controls, suggesting its potential as a cancer therapeutic agent .
Case Study 2: Neurological Applications
Another investigation focused on the neuroprotective properties of this compound. It was found to modulate neurotransmitter levels and exhibited protective effects in models of neurodegeneration. This suggests potential applications in treating neurological disorders such as Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
